4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Wnt signalling β-catenin cancer

4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide (CAS 1574400-24-0, MF C₁₃H₁₃N₇OS, MW 315.36) is a synthetic benzamide derivative bearing both a 2-isopropyl-2H-tetrazole and a 1,3,4-thiadiazole ring. It belongs to the class of 1,3,4-thiadiazol-2-yl-benzamides claimed as inhibitors of the Wnt signalling pathway under Bayer Pharma's patent family WO2016131808A1 / EP-3259268-A1.

Molecular Formula C13H13N7OS
Molecular Weight 315.36 g/mol
Cat. No. B12158202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide
Molecular FormulaC13H13N7OS
Molecular Weight315.36 g/mol
Structural Identifiers
SMILESCC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NN=CS3
InChIInChI=1S/C13H13N7OS/c1-8(2)20-18-11(16-19-20)9-3-5-10(6-4-9)12(21)15-13-17-14-7-22-13/h3-8H,1-2H3,(H,15,17,21)
InChIKeyMUENAJPPJDUDRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide for Wnt Signaling Research


4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide (CAS 1574400-24-0, MF C₁₃H₁₃N₇OS, MW 315.36) is a synthetic benzamide derivative bearing both a 2-isopropyl-2H-tetrazole and a 1,3,4-thiadiazole ring. It belongs to the class of 1,3,4-thiadiazol-2-yl-benzamides claimed as inhibitors of the Wnt signalling pathway under Bayer Pharma's patent family WO2016131808A1 / EP-3259268-A1 [1]. This compound is not an approved drug; it is a tool compound for preclinical target validation and mechanism-of-action studies.

Why Substituting 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide Risks Experimental Failure


Within the 1,3,4-thiadiazol-2-yl-benzamide class, even minor alterations to the aryl substituent at the benzamide 4-position can abolish Wnt inhibitory activity. The patent family WO2016131808A1 explicitly demands a heteroaryl group at this position, with the tetrazole ring providing both hydrogen-bond acceptor sites and metabolic stability advantages over simple phenyl or halogenated analogs [1]. The 2-isopropyl substitution on the tetrazole further modulates lipophilicity (calculated logP) and steric bulk, distinguishing this compound from unsubstituted or methyl-substituted tetrazole congeners . Generic replacement with a close analog lacking the isopropyl-tetrazole—e.g., a 4-methylthiazol-2-yl or a 4-methoxyphenyl variant—changes the pharmacophore geometry and is expected to produce divergent Wnt IC₅₀ values and off-target profiles, though direct comparative data for this specific compound are not publicly available.

Quantitative Differentiation Evidence for 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide


Wnt Pathway Inhibitory Activity: Class-Level Potency vs. Parent Benzamide Scaffold

The 1,3,4-thiadiazol-2-yl-benzamide class is claimed to inhibit Wnt signalling at concentrations below 10 µM in cellular reporter assays [1]. While exact IC₅₀ data for 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide are not publicly disclosed, the parent scaffold without the tetrazole-aryl substituent (i.e., simple N-(1,3,4-thiadiazol-2-yl)benzamide) shows no Wnt inhibition, confirming that the 4-position heteroaryl group is essential for activity [1]. The 2-isopropyl-2H-tetrazole provides a unique hydrogen-bond acceptor pattern not replicated by thiazole or triazole analogs, which supports superior binding complementarity to the target protein, though this assertion remains at the level of Class-level inference until direct comparative data are published.

Wnt signalling β-catenin cancer

Physicochemical Differentiation: Calculated Lipophilicity vs. Thiazole Analog

The 2-isopropyl-2H-tetrazole substituent confers a calculated logP (cLogP) approximately 0.5–0.8 log units lower than the corresponding 4-methylthiazol-2-yl analog (CAS 1574529-67-1), based on fragment-based cLogP calculations (tetrazole: ~0.5; thiazole: ~1.3 for the heterocycle alone) [1]. Reduced lipophilicity is associated with lower hERG binding risk and improved aqueous solubility, which may translate to a wider in vitro therapeutic window, although direct experimental solubility and hERG data are absent for both compounds.

lipophilicity drug-likeness physicochemical properties

Structural Uniqueness: Tetrazole Regioisomer Differentiation

The target compound employs a 2-isopropyl-2H-tetrazole, which is the thermodynamically favored N2-alkylated regioisomer. This regioisomer shows superior metabolic stability compared to the 1-isopropyl-1H-tetrazole variant in analogous benzamide series, with reported microsomal half-life improvements of 2–3 fold [1]. The specific compound 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide is presumed to benefit from this regioisomeric advantage, though direct metabolic stability data for this exact molecule remain proprietary.

regioisomer tetrazole metabolic stability

High-Confidence Application Scenarios for 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide


Wnt/β-Catenin Pathway Inhibitor for Colorectal Cancer Cell Line Studies

The compound's structural classification within the Bayer Wnt inhibitor patent family supports its use as a tool compound for blocking β-catenin-driven transcription in colorectal cancer lines (e.g., HCT116, SW480) [1]. Researchers should include a structurally distinct Wnt inhibitor (e.g., CCT036477) as a positive control to confirm pathway specificity.

SAR Probe for Tetrazole-Thiadiazole Pharmacophore Optimization

As a representative member of the tetrazole-thiadiazole-benzamide series, this compound serves as a reference point for structure-activity relationship (SAR) studies. Its 2-isopropyl-2H-tetrazole provides a defined lipophilicity and regioisomeric benchmark against which methyl-, ethyl-, or cyclopropyl-substituted analogs can be compared in cellular Wnt reporter assays [1].

Negative Control Design for Tetrazole-Independent Wnt Modulation

Because the Wnt inhibitory activity is contingent on the 4-position tetrazole-aryl group, researchers can use the des-tetrazole benzamide precursor as a matched negative control. This experimental design isolates tetrazole-dependent phenotypes from off-target effects inherent to the thiadiazole-benzamide core [1].

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